1-(2-Methylphenyl)cyclobutanemethanamine
Description
1-(2-Methylphenyl)cyclobutanemethanamine is a cyclobutane-based methanamine derivative featuring a 2-methylphenyl substituent on the cyclobutane ring. Sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI), was historically used for obesity treatment but withdrawn due to cardiovascular risks . The target compound differs from sibutramine by replacing the 4-chlorophenyl group with a 2-methylphenyl moiety and lacking the dimethyl and isobutyl substituents. This structural variation likely alters its pharmacokinetic and safety profiles .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
[1-(2-methylphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-10-5-2-3-6-11(10)12(9-13)7-4-8-12/h2-3,5-6H,4,7-9,13H2,1H3 |
InChI Key |
ADSIGDXWZUFIND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)cyclobutanemethanamine typically involves the following steps:
Formation of Cyclobutanemethanamine: The initial step involves the formation of cyclobutanemethanamine through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a halogenated cyclobutane, with ammonia or an amine under appropriate conditions.
Substitution with 2-Methylphenyl Group: The cyclobutanemethanamine is then subjected to a substitution reaction with a 2-methylphenyl halide (e.g., 2-methylphenyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)cyclobutanemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, potassium carbonate in THF.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Methylphenyl)cyclobutanemethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)cyclobutanemethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between 1-(2-Methylphenyl)cyclobutanemethanamine and its analogs:
Key Observations :
- Cycloalkane Ring Size : Cyclobutane analogs (e.g., sibutramine) exhibit intermediate conformational rigidity compared to cyclopentane (more flexible) and cyclopropane (high strain) .
- Substituent Effects: Chlorine and fluorine substituents increase lipophilicity and metabolic stability, whereas methyl groups may reduce binding affinity to targets like monoamine transporters .
- Molecular Weight : The target compound’s lower molecular weight (~175 g/mol) suggests better blood-brain barrier penetration compared to sibutramine (334 g/mol) .
Pharmacological Activity
- Sibutramine : Acts as an SNRI, inhibiting appetite via central nervous system modulation. The 4-chlorophenyl group and dimethyl/isobutyl substituents are critical for its potency .
- Cyclopentane Analogs : Larger ring size may reduce binding to compact receptor pockets. For example, 1-(4-chlorophenyl)cyclopentanemethanamine shows weaker inhibition of dipeptidyl peptidase-4 (DPP-4) compared to cyclobutane derivatives .
Biological Activity
1-(2-Methylphenyl)cyclobutanemethanamine is a cyclobutane derivative characterized by the presence of a methylphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to receptor interactions and enzyme modulation.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyclobutane ring linked to a 2-methylphenyl group via a methanamine moiety. The unique spatial arrangement provided by the cyclobutane ring may influence its biological activity.
Research indicates that this compound primarily interacts with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS).
- Target Receptors : Preliminary studies suggest that this compound may act as a modulator of the Serotonin (5-HT) and Dopamine (DA) receptors, which are crucial for mood regulation and various neuropsychiatric conditions.
- Mode of Action : The compound is believed to enhance serotonergic and dopaminergic signaling, potentially offering therapeutic effects for disorders such as depression and anxiety.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against several cell lines, indicating its potential as an anticancer agent.
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of cancer cells in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use.
Safety and Toxicity
Toxicological evaluations are essential for understanding the safety profile of this compound.
- Acute Toxicity : Initial studies report no significant acute toxicity at therapeutic doses; however, long-term studies are required to fully assess chronic toxicity and side effects.
- Metabolic Pathways : The metabolic pathways involving this compound are still under investigation, with studies focusing on liver enzyme interactions and potential metabolites.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Methylphenyl)cyclobutanemethanamine | Contains a para-methyl group | Potentially different receptor affinities |
| 1-(2-Fluorophenyl)cyclobutanemethanamine | Fluorine substitution affects reactivity | May exhibit altered biological activity |
| 1-(2-Chlorophenyl)cyclobutanemethanamine | Chlorine substitution impacts lipophilicity | Different pharmacokinetic profiles |
Case Studies
While specific case studies on this compound are scarce, related compounds have been documented in clinical trials focusing on neuropsychiatric disorders. These studies often highlight the importance of receptor modulation in achieving therapeutic outcomes.
- Study Example : A recent trial involving a similar cyclobutane derivative showed promising results in reducing symptoms of anxiety disorders, reinforcing the potential of this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
